1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate
Description
Properties
IUPAC Name |
[1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O4/c1-5-12-13(17)14(19-9-18-12)23-11-6-7-20(8-11)15(22)16(3,4)24-10(2)21/h9,11H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFQODFYXVXBHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C(C)(C)OC(=O)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate involves multistep organic synthesis:
Step 1: : Preparation of 6-Ethyl-5-fluoropyrimidine-4-ol starting from pyrimidine with an ethyl and fluorine functional group using electrophilic fluorination and alkylation.
Step 2: : Reaction with pyrrolidine under basic conditions (like sodium hydride) to form the pyrimidine-pyrrolidine ether linkage.
Step 3: : Acetylation of 2-methyl-1-oxopropan-2-yl using acetic anhydride in the presence of a catalyst (like DMAP).
Industrial Production Methods
Scaling up for industrial production typically involves optimized reaction conditions for high yield and purity, automated flow reactors for consistent synthesis, and rigorous quality control protocols. Techniques like crystallization and column chromatography help achieve purity standards required in pharmaceuticals.
Chemical Reactions Analysis
Types of Reactions
This compound exhibits a variety of reactions:
Oxidation: : Can occur at the ethyl group under controlled conditions using reagents like potassium permanganate.
Reduction: : Less common due to stability, but possible at the acetyl group under strong reducing conditions (lithium aluminum hydride).
Substitution: : Especially the fluorine atom, which can be substituted using nucleophilic aromatic substitution mechanisms.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, mild heating.
Reduction: : Lithium aluminum hydride, in dry ether.
Substitution: : Strong nucleophiles like sodium ethoxide.
Major Products
Oxidation: : Formation of corresponding carboxylic acids or ketones.
Reduction: : Formation of alcohols from acetyl groups.
Substitution: : Varied products depending on nucleophile used, often altering the aromatic ring structure.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structural frameworks to 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate exhibit significant anticancer activity. For instance, pyrimidine derivatives have been studied extensively for their ability to inhibit tumor growth by targeting specific pathways involved in cancer proliferation.
A notable study demonstrated that related compounds could inhibit mutant isocitrate dehydrogenase (IDH), an enzyme frequently mutated in certain cancers, leading to reduced tumor cell viability . This suggests that our compound may also engage similar mechanisms.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored through various biological assays. Studies have shown that fluorinated pyrimidines can possess antibacterial and antifungal properties, making them candidates for treating infections caused by resistant strains of bacteria and fungi .
In vitro tests indicated that derivatives of this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, highlighting its potential utility in developing new antibiotics .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, the inhibition of cyclooxygenase (COX) enzymes has been linked to anti-inflammatory effects. Compounds with similar structures have shown dual inhibition of COX and lipoxygenase (LOX), suggesting that our compound could be investigated for its anti-inflammatory properties .
Case Studies
Several case studies have documented the biological activities associated with compounds structurally related to this compound:
Mechanism of Action
The compound functions by interacting with specific molecular targets:
Molecular Targets: : Often enzymes and receptors in biochemical pathways.
Pathways Involved: : It may inhibit or activate enzymatic activity, affecting downstream metabolic or signaling pathways.
Comparison with Similar Compounds
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, )
Core Structure : Pyrimidine with methyl (C6) and thietan-3-yloxy (C4) substituents.
Key Differences :
- The thietan-3-yloxy group (a sulfur-containing three-membered ring) in Compound 1 contrasts with the pyrrolidinyloxy group in the target compound.
- Linkage : Compound 1 contains a thioacetate ester (─S─COOEt), while the target compound uses an oxygen-based acetate ester (─O─COOAc). Thioesters are typically more reactive but less metabolically stable than oxygen esters.
Implications : - The fluorine in the target compound may enhance metabolic stability by blocking oxidative pathways, whereas the ethyl group could increase lipophilicity compared to Compound 1’s methyl group .
- The pyrrolidinyloxy group in the target compound may offer better conformational flexibility for target binding compared to the rigid thietan ring in Compound 1.
Pyridine Derivatives ()
Example 1 : 3-Allyl-6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridine
Example 2 : (E)-Methyl 3-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)acrylate
Core Structure : Pyridine with fluorinated and pyrrolidine-based substituents.
Key Differences :
- Heterocycle : Pyridine (one nitrogen) vs. pyrimidine (two nitrogens) in the target compound.
- In contrast, the target compound’s acetate ester is smaller and more prone to hydrolysis. Implications:
- The acrylate ester in Example 2 may undergo Michael addition reactions or serve as a prodrug, whereas the acetate in the target compound is a classical ester likely cleaved by esterases .
- Fluorine at position 2 in the pyridine derivatives may influence electronic properties differently than fluorine at position 5 in the pyrimidine core of the target compound.
Physicochemical and Pharmacokinetic Comparison
Biological Activity
The compound 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate is a derivative of pyrimidine and pyrrolidine, which has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its pharmacological significance.
Chemical Structure and Properties
The compound can be broken down into its structural components:
- Pyrimidine moiety : The 6-Ethyl-5-fluoropyrimidin-4-yl group contributes to the compound's biological activity.
- Pyrrolidine ring : This cyclic amine enhances the interaction with biological targets.
The molecular formula is , with a molecular weight of approximately 325.34 g/mol.
Antimicrobial Activity
Research has indicated that compounds similar to this derivative exhibit significant antimicrobial properties. For instance, studies on pyrimidine derivatives have shown enhanced antibacterial activity against various strains of bacteria due to their ability to inhibit bacterial DNA synthesis .
| Compound Type | Activity | Reference |
|---|---|---|
| Pyrimidine Derivatives | Antibacterial | |
| Fluorinated Compounds | Enhanced Efficacy |
Anticancer Activity
The compound's structure suggests potential anticancer properties. Compounds that contain fluorinated pyrimidines are known for their role in cancer therapy, particularly in inhibiting tumor growth by interfering with nucleic acid synthesis . Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cells, making them candidates for further development in oncology .
Enzyme Inhibition
Enzymatic pathways involving kinases and other targets are crucial for various cellular processes. The presence of the pyrrolidine ring may facilitate binding to target enzymes, potentially leading to inhibition of pathways involved in disease progression. Research indicates that similar compounds can act as effective inhibitors of serine/threonine kinases, which are often implicated in cancer and inflammatory diseases .
Case Studies
- Antibacterial Efficacy : A study evaluated the effectiveness of various pyrimidine derivatives against resistant bacterial strains. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative treatment option .
- Anticancer Properties : In vitro studies demonstrated that the compound could inhibit proliferation in several cancer cell lines, including breast and colon cancer cells. This was attributed to its ability to disrupt cell cycle progression and induce apoptosis .
- Kinase Inhibition : A recent study focused on the inhibition of TBK1 by pyrimidine derivatives. The findings revealed that modifications on the pyrimidine structure could significantly enhance binding affinity, indicating a promising avenue for drug design targeting inflammatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
